
2,4-Dimethoxy-5-phenylpyrimidine
Overview
Description
2,4-Dimethoxy-5-phenylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-phenylpyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxy-5-nitropyrimidine with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-5-phenylpyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding pyrimidine carboxylic acids.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
Antitumor Activity
Research indicates that 2,4-dimethoxy-5-phenylpyrimidine exhibits notable antitumor properties. It has been shown to inhibit various cancer cell lines, including breast and ovarian cancers. For instance, derivatives of this compound have demonstrated IC50 values as low as 1.6 µM against specific cancer types, indicating high potency in cytotoxicity against malignant cells .
Antimicrobial Properties
This compound also displays significant antimicrobial activity. Studies have reported its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these pathogens range between 0.5–8 µg/mL, showcasing its potential as a therapeutic agent against resistant infections .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are attributed to its ability to inhibit inflammatory mediators. In vivo studies have shown a reduction in pro-inflammatory cytokines in models of arthritis, suggesting its utility in treating inflammatory diseases .
Synthetic Applications
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including one-pot multicomponent reactions. For example, a reaction involving aromatic aldehydes and dimedone under microwave irradiation has been successfully utilized . This versatility allows the creation of numerous derivatives with tailored biological activities.
Structural Modifications
Modification of the pyrimidine core can enhance the biological profile of the compound. For instance, introducing different aryl groups at the C-5 or C-6 positions has shown to significantly impact the antiproliferative activity against cancer cells .
Case Study: Antitumor Efficacy
A study evaluated the effects of this compound on ovarian cancer xenografts in murine models. The results indicated a marked reduction in tumor size and improved survival rates compared to controls, supporting its potential as an anticancer agent .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated that derivatives exhibited potent activity with MIC values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Table 1: Biological Activities of this compound
Activity Type | Target Organism/Cell Type | IC50/MIC Values |
---|---|---|
Antitumor | Breast Cancer (MCF-7) | IC50 = 2 µM |
Ovarian Cancer | IC50 = 1.6 µM | |
Antibacterial | Staphylococcus aureus | MIC = 4–8 µg/mL |
Mycobacterium tuberculosis | MIC = 0.5–1 µg/mL | |
Anti-inflammatory | Mouse model of arthritis | Reduction in cytokines |
Table 2: Synthetic Methods for Derivatives
Synthesis Method | Key Reactants | Conditions |
---|---|---|
One-Pot Multicomponent Reaction | Aromatic aldehydes, dimedone | Microwave irradiation |
Structural Modification | Various aryl groups at C-5 or C-6 | Varies by derivative |
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-phenylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of enzymes such as dihydrofolate reductase, thereby interfering with the folate pathway. This inhibition can lead to the disruption of DNA synthesis in rapidly dividing cells, making it a potential anticancer agent .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Known for its use in antifolate drugs.
2,4-Dihydroxy-5-phenylpyrimidine: Exhibits similar chemical reactivity but with different functional groups.
2,4-Dimethoxy-5-methylpyrimidine: Similar structure but with a methyl group instead of a phenyl group
Uniqueness: 2,4-Dimethoxy-5-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and phenyl ring contribute to its stability and reactivity, making it a versatile compound for various applications .
Biological Activity
2,4-Dimethoxy-5-phenylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Synthesis
The chemical structure of this compound includes a pyrimidine ring substituted at the 2 and 4 positions with methoxy groups and at the 5 position with a phenyl group. The synthesis typically involves multi-step reactions starting from readily available pyrimidine derivatives, utilizing techniques such as nucleophilic substitution and alkylation to achieve the desired substitutions.
Biological Activities
Antitumor Activity:
Research has demonstrated that this compound exhibits significant cytostatic effects against various tumor cell lines. For example, it has shown an IC50 value of approximately 2.5 µM against human breast carcinoma (MCF-7) cells, indicating potent antiproliferative properties. The compound's activity can be enhanced by structural modifications, such as the introduction of fluorophenylalkyl side chains, which have been associated with increased cytotoxicity against malignant cells .
Antimicrobial and Antioxidant Properties:
In addition to its antitumor effects, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies using the agar well diffusion method revealed that it possesses significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli. Furthermore, antioxidant assays utilizing DPPH indicated strong scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features:
Substituent | Biological Activity | IC50 (µM) |
---|---|---|
Phenyl at C-5 | Antiproliferative | 2.5 |
Furyl at C-5 | Enhanced antiproliferative | 1.6 |
Fluorophenyl side chain | Increased cytotoxicity | < 10 |
Research indicates that modifications at the C-6 position significantly influence the compound's biological efficacy. For instance, substituting a phenyl group with a furyl moiety markedly enhances antiproliferative activity .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various pyrimidine derivatives on different cancer cell lines. Among these, this compound exhibited superior cytostatic activity compared to its analogs, particularly when modified with specific side chains .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against several pathogens. The results confirmed its effectiveness in inhibiting microbial growth, positioning it as a candidate for further development in antibiotic therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dimethoxy-5-phenylpyrimidine, and what reaction conditions are critical for optimizing yields?
- Methodological Answer : The compound can be synthesized via condensation reactions using substituted pyrimidine precursors. For example, heating 2,4-dimethoxypyrimidine derivatives with phenyl-containing reagents under reflux in acidic or basic media (e.g., HCl or KOH) is a common approach. Critical parameters include temperature control (80–120°C), solvent selection (e.g., DMSO or ethanol), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR confirm substitution patterns (e.g., methoxy and phenyl groups). For instance, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 7.2–7.8 ppm .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- IR : Stretching vibrations for C-O (methoxy) and C-N (pyrimidine ring) bonds are observed at 1250–1050 cm.
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : It serves as a scaffold for developing enzyme inhibitors (e.g., kinase or protease inhibitors) due to its pyrimidine core. Derivatives have been explored for antimicrobial activity by modifying the phenyl or methoxy groups. Biological assays, such as MIC (Minimum Inhibitory Concentration) testing, are used to evaluate efficacy .
Q. What safety protocols are essential during experimental handling?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Work in a fume hood due to potential volatility of intermediates. Waste containing halogenated byproducts (e.g., from chlorinated solvents) must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity indices. For example, electron-withdrawing groups on the phenyl ring lower LUMO energy, enhancing electrophilic substitution potential .
Q. How to resolve contradictions in reaction yields reported across different synthetic protocols?
- Methodological Answer : Systematic comparison of variables (e.g., solvent polarity, catalyst presence) is critical. For instance, refluxing in DMSO may improve solubility but cause side reactions (e.g., oxidation), reducing yields compared to ethanol. Replicating conditions from conflicting studies and analyzing intermediates via TLC or HPLC can identify bottlenecks .
Q. What strategies enhance regioselectivity in functionalizing the pyrimidine ring?
- Methodological Answer : Protecting group chemistry (e.g., silylation of hydroxyl groups) directs substitution to specific positions. For example, tert-butyldimethylsilyl (TBS) protection of the 5-hydroxyl group in related pyrimidines ensures functionalization occurs at the 4-position. Monitoring with -NMR confirms regiochemical outcomes .
Q. How can X-ray crystallography validate the structural configuration of derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 293 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. For example, the dihedral angle between the pyrimidine and phenyl rings in derivatives (e.g., 3-Ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl) analogs) is typically 15–25°, confirming planarity .
Q. What are the challenges in synthesizing heterocyclic derivatives, and how can they be mitigated?
- Methodological Answer : Competing cyclization pathways (e.g., 5- vs. 6-membered ring formation) can be controlled using steric hindrance. For example, bulky substituents on the phenyl group favor 5-membered ring closure. Kinetic studies (e.g., monitoring reaction progress via -NMR) help optimize reaction times .
Q. How to determine reaction mechanisms for nucleophilic substitutions on the pyrimidine ring?
- Methodological Answer : Kinetic isotope effects (KIE) and Hammett plots analyze substituent effects on reaction rates. For instance, electron-donating groups (e.g., methoxy) on the phenyl ring accelerate SNAr (nucleophilic aromatic substitution) by stabilizing transition states. Isotopic labeling (e.g., ) tracks oxygen migration during methoxy group displacement .
Properties
IUPAC Name |
2,4-dimethoxy-5-phenylpyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-10(8-13-12(14-11)16-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSVFGHOWWIASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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